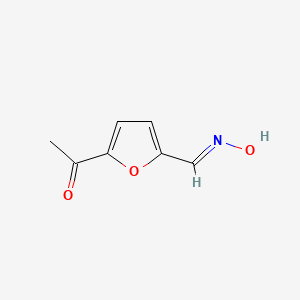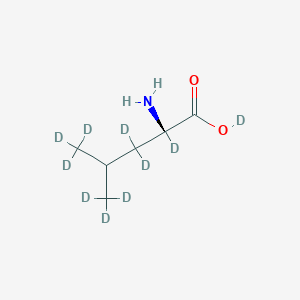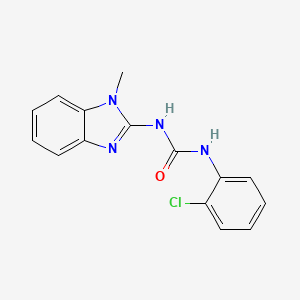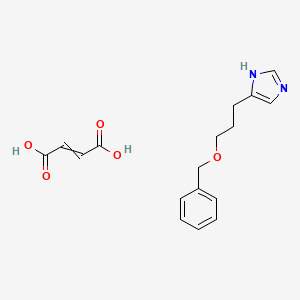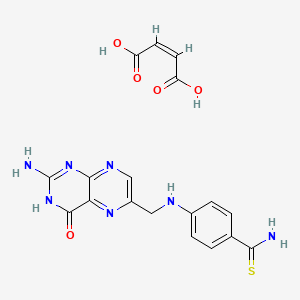
N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioperamide maleate salt is a potent and selective antagonist of the histamine H3 receptor and also acts as an antagonist of the histamine H4 receptor . It is capable of crossing the blood-brain barrier, making it a valuable tool in neuroscience research . The compound is known for its ability to enhance the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .
準備方法
Synthetic Routes and Reaction Conditions
Thioperamide maleate salt is synthesized through a multi-step process. The key steps involve the formation of the thiourea derivative and its subsequent reaction with maleic acid to form the maleate salt . The synthetic route typically involves the following steps:
Formation of the thiourea derivative: This involves the reaction of N-cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide with appropriate reagents under controlled conditions.
Formation of the maleate salt: The thiourea derivative is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of thioperamide maleate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps are critical in the industrial production process .
化学反応の分析
Types of Reactions
Thioperamide maleate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiourea group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学的研究の応用
Thioperamide maleate salt has a wide range of scientific research applications, including:
作用機序
Thioperamide maleate salt exerts its effects by antagonizing histamine H3 and H4 receptors. By blocking these receptors, the compound prevents the negative feedback regulation of histamine release, leading to increased histamine levels in the brain . This enhanced histaminergic activity promotes wakefulness and improves memory consolidation . The molecular targets include histamine autoreceptors, and the pathways involved are related to histaminergic neurotransmission .
類似化合物との比較
Similar Compounds
Ciproxifan: Another histamine H3 receptor antagonist with similar properties but different chemical structure.
Clobenpropit: A potent H3 receptor antagonist with additional H4 receptor activity.
Pitolisant: A selective H3 receptor antagonist used clinically for the treatment of narcolepsy.
Uniqueness
Thioperamide maleate salt is unique due to its dual antagonistic activity on both H3 and H4 receptors, which is not commonly found in other similar compounds. This dual activity makes it a valuable tool for studying the complex roles of histamine in the central nervous system and peripheral tissues .
特性
分子式 |
C18H17N7O5S |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzenecarbothioamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C14H13N7OS.C4H4O4/c15-11(23)7-1-3-8(4-2-7)17-5-9-6-18-12-10(19-9)13(22)21-14(16)20-12;5-3(6)1-2-4(7)8/h1-4,6,17H,5H2,(H2,15,23)(H3,16,18,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
MXIUGLOCFIABCE-BTJKTKAUSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


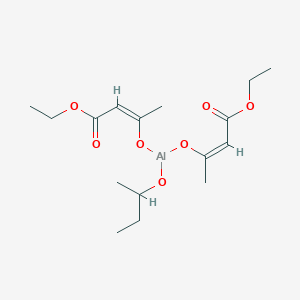
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
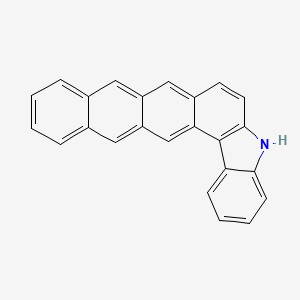
![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
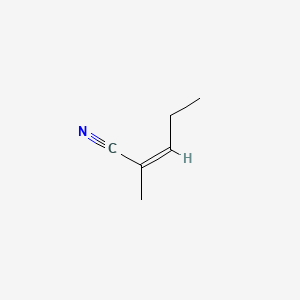
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
